[(4-Chlorophenyl)phenylmethyl][(4-methoxyphenyl)methyl]amine
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Overview
Description
[(4-Chlorophenyl)phenylmethyl][(4-methoxyphenyl)methyl]amine is an organic compound that features a complex structure with both chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)phenylmethyl][(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)phenylmethyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[(4-Chlorophenyl)phenylmethyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-allergic properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)phenylmethyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. For example, it may act as an antagonist to certain receptors or enzymes, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-chlorophenyl)aminomethylphosphonate
- Diethyl (4-chlorophenyl)aminomethylphosphonate
- Diethyl [1-(4-chlorophenyl)amino]-3-phenylallylphosphonate
Uniqueness
[(4-Chlorophenyl)phenylmethyl][(4-methoxyphenyl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20ClNO |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H20ClNO/c1-24-20-13-7-16(8-14-20)15-23-21(17-5-3-2-4-6-17)18-9-11-19(22)12-10-18/h2-14,21,23H,15H2,1H3 |
InChI Key |
TVHQVHWADWPAQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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